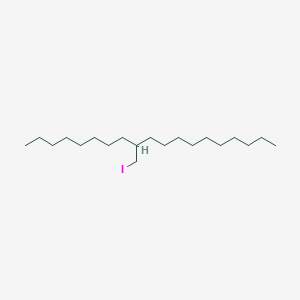

9-(Iodomethyl)nonadecane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-(iodomethyl)nonadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41I/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUJLCVKQRWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 9 Iodomethyl Nonadecane

Precursor Chemistry and Selection Rationales

The foundation of a successful synthesis lies in the appropriate choice of starting materials. For the preparation of 9-(Iodomethyl)nonadecane, 2-Octyl-1-dodecanol emerges as a highly suitable primary synthetic precursor due to its structural characteristics.

Utilization of 2-Octyl-1-dodecanol as a Primary Synthetic Precursor

2-Octyl-1-dodecanol is a 20-carbon, branched-chain primary alcohol. Its molecular structure is isomeric with the carbon backbone of the target molecule, this compound. This structural correspondence makes it an ideal starting point, as the conversion only requires the substitution of the primary hydroxyl group with an iodine atom, without the need for carbon chain extension or rearrangement. This direct conversion pathway is generally more efficient and results in higher yields compared to more complex synthetic routes.

The selection of 2-Octyl-1-dodecanol is also underpinned by its commercial availability, which is a crucial factor for the scalability of the synthesis. This alcohol is produced through the condensation of two molecules of decyl alcohol.

Analysis of Alcohol-to-Iodide Conversion Strategies

The transformation of a primary alcohol to an alkyl iodide is a fundamental process in organic synthesis. Several methods exist for this conversion, with the Appel reaction being a widely employed and effective strategy. The Appel reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618), and a halogen source, in this case, iodine, to achieve the desired substitution under mild conditions.

This method is particularly advantageous for the synthesis of this compound from 2-Octyl-1-dodecanol as it generally proceeds with high yield and avoids the harsh acidic conditions of other iodination methods, which could potentially lead to side reactions with a long-chain aliphatic alcohol.

Iodination Reaction Pathways and Optimized Conditions

The conversion of 2-Octyl-1-dodecanol to this compound is effectively achieved through a modified Appel reaction, which involves the use of triphenylphosphine, iodine, and imidazole. This section delves into the detailed mechanism and the optimization of the reaction parameters for this specific transformation.

Detailed Mechanism of Hydroxyl Group Conversion to Iodomethyl Functionality

The reaction proceeds through a series of well-defined steps. Initially, triphenylphosphine, a strong nucleophile, reacts with iodine to form a triphenylphosphonium iodide intermediate. This species is highly reactive and sets the stage for the activation of the alcohol.

The oxygen atom of the hydroxyl group in 2-Octyl-1-dodecanol then attacks the electrophilic phosphorus atom of the triphenylphosphonium iodide. This results in the formation of an alkoxyphosphonium iodide intermediate. The key to this step is the conversion of the poor leaving group, the hydroxyl group (-OH), into a much better leaving group, the triphenylphosphine oxide moiety.

Finally, the iodide ion, acting as a nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group in a classic SN2 (bimolecular nucleophilic substitution) reaction. This backside attack displaces the triphenylphosphine oxide, leading to the formation of the desired product, this compound, and the byproduct, triphenylphosphine oxide.

Roles of Activating and Iodinating Reagents (e.g., Triphenylphosphine, Imidazole, Iodine)

Each reagent in this synthesis plays a crucial and distinct role:

Triphenylphosphine (PPh₃): This reagent acts as the oxygen acceptor and the initial activating agent. Its high affinity for oxygen is the driving force for the reaction, leading to the formation of the very stable triphenylphosphine oxide byproduct.

Iodine (I₂): Iodine serves as the source of the iodide nucleophile that ultimately displaces the activated hydroxyl group. It initially reacts with triphenylphosphine to form the active phosphonium (B103445) iodide species.

Imidazole: Imidazole plays a multifaceted role in this reaction. It acts as a mild base that can deprotonate the alcohol, increasing its nucleophilicity. More importantly, it facilitates the reaction by participating in the formation of the active iodinating agent and scavenging the HI that can be formed during the reaction, thus preventing potential side reactions.

Optimization of Reaction Parameters: Temperature, Solvent Systems (e.g., Dichloromethane), and Reaction Time

The efficiency of the synthesis of this compound from 2-Octyl-1-dodecanol is highly dependent on the reaction conditions. Research has identified optimized parameters to achieve high yields. lookchem.com

Solvent System: Dichloromethane (CH₂Cl₂) is the preferred solvent for this reaction. lookchem.com Its ability to dissolve both the nonpolar alcohol and the polar reagents, while remaining relatively inert to the reaction conditions, makes it an ideal medium.

Temperature: The reaction is typically initiated at a reduced temperature of 0°C. lookchem.com This is done to control the initial exothermic reaction between triphenylphosphine and iodine. The reaction mixture is then allowed to warm to room temperature (around 20°C) for the completion of the substitution reaction. lookchem.com

Reaction Time: The conversion is generally rapid, with reaction times of approximately 2 to 2.25 hours being sufficient for the complete conversion of the starting material to the product. lookchem.com

Under these optimized conditions, the synthesis of this compound from 2-Octyl-1-dodecanol proceeds with excellent yields, reported to be in the range of 93-97%. lookchem.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Optimized Condition |

| Precursor | 2-Octyl-1-dodecanol |

| Reagents | Triphenylphosphine, Imidazole, Iodine |

| Solvent | Dichloromethane |

| Temperature | 0°C to 20°C |

| Reaction Time | 2 - 2.25 hours |

| Yield | 93 - 97% |

Considerations for Controlled Atmosphere Conditions in Iodination Reactions

While many iodination reactions can be conducted under ambient atmospheric conditions, the implementation of a controlled, inert atmosphere, typically using nitrogen or argon gas, can be a critical parameter for ensuring reaction efficiency, reproducibility, and the purity of the final product. The primary rationale for employing a controlled atmosphere is to mitigate the detrimental effects of atmospheric oxygen and moisture on the reagents and reactive intermediates involved in the synthesis of this compound.

Furthermore, certain reactive intermediates generated during the course of these reactions may be susceptible to degradation by oxygen or moisture. Maintaining an anhydrous and oxygen-free environment helps to prevent the formation of unwanted byproducts and ensures that the reaction proceeds cleanly to the desired this compound. In practice, this is achieved by using oven-dried glassware, anhydrous solvents, and purging the reaction vessel with an inert gas before introducing the reagents. A continuous positive pressure of the inert gas is often maintained throughout the reaction to prevent the ingress of air and moisture.

Exploration of Alternative Synthetic Approaches for Branched Long-Chain Alkyl Iodides

The synthesis of branched long-chain alkyl iodides, such as this compound, is not limited to a single synthetic route. A variety of methods can be employed, starting from either the corresponding alcohol (2-octyldodecan-1-ol) or an intermediate alkyl halide (e.g., 2-octyldodecyl bromide). The choice of method often depends on factors such as the availability of starting materials, desired yield and purity, and the stereochemical requirements of the final product.

A prevalent two-step approach involves the initial conversion of 2-octyldodecan-1-ol to 2-octyldodecyl bromide, followed by a halide exchange reaction to yield the target iodide. The bromination can be effectively achieved using reagents like triphenylphosphine and bromine in a suitable solvent such as tetrahydrofuran. This intermediate bromide can then be converted to this compound via the Finkelstein reaction, which utilizes an alkali metal iodide (typically sodium iodide) in a solvent like acetone. The success of the Finkelstein reaction is driven by the precipitation of the less soluble sodium bromide from the acetone, thus shifting the equilibrium towards the formation of the desired alkyl iodide.

Alternatively, this compound can be synthesized directly from 2-octyldodecan-1-ol in a single step using various iodinating agents. The Appel reaction, which employs a combination of triphenylphosphine and iodine (or carbon tetraiodide), provides a mild and effective method for this transformation. This reaction proceeds under neutral conditions, making it suitable for substrates that may be sensitive to acidic or basic environments.

Another powerful one-step method is the Mitsunobu reaction. This reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by an iodide source, such as methyl iodide or zinc iodide. A key advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol carbon, a feature that is particularly relevant for the stereoselective synthesis of chiral analogs.

Investigation of Diverse Iodination Reagent Systems

A variety of reagent systems are available for the conversion of primary alcohols, like 2-octyldodecan-1-ol, to the corresponding iodide, this compound. The selection of a particular reagent can be influenced by factors such as reaction conditions, cost, and ease of purification.

Common Iodination Reagents for Primary Alcohols:

| Reagent System | Description |

| Triphenylphosphine/Iodine (Appel Reaction) | A widely used method that converts alcohols to alkyl iodides under mild, neutral conditions. The reaction is driven by the formation of the stable triphenylphosphine oxide byproduct. |

| Triphenylphosphine/DEAD/Methyl Iodide (Mitsunobu Reaction) | This system allows for the conversion of alcohols to iodides with inversion of stereochemistry. DEAD (diethyl azodicarboxylate) activates the alcohol for nucleophilic attack by the iodide ion. |

| Phosphorus Triiodide (P/I₂) | Generated in situ from red phosphorus and iodine, this is a classic and potent reagent for the iodination of primary alcohols. |

| Thionyl Chloride/Sodium Iodide | A two-step, one-pot procedure where the alcohol is first converted to a chlorosulfite intermediate, which is then displaced by iodide. |

| Methanesulfonyl Chloride/Sodium Iodide | The alcohol is first converted to a mesylate, a good leaving group, which is subsequently displaced by iodide in a nucleophilic substitution reaction. |

Stereoselective Synthesis Potential for Chiral Analogs

The synthesis of chiral analogs of this compound, where the carbon atom bearing the iodomethyl group is a stereocenter, presents an intriguing synthetic challenge. The achiral nature of the precursor, 2-octyldodecan-1-ol, means that a direct conversion will result in a racemic mixture of the (R) and (S) enantiomers of this compound. To achieve a stereoselective synthesis, one must either start with a chiral precursor or employ a chiral reagent or catalyst that can differentiate between the two enantiotopic protons of the prochiral hydroxymethyl group in 2-octyldodecan-1-ol.

One of the most promising methods for achieving a stereoselective conversion of a chiral alcohol to a chiral alkyl iodide is the Mitsunobu reaction . This reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting carbon center. Therefore, if an enantiomerically pure form of a chiral analog of 2-octyldodecan-1-ol were available, its reaction with triphenylphosphine, an azodicarboxylate (like DEAD or DIAD), and a source of iodide (such as zinc iodide or methyl iodide) would be expected to yield the corresponding chiral this compound analog with the opposite stereoconfiguration.

The development of asymmetric reactions that can introduce chirality into achiral molecules is a significant area of modern organic synthesis. In the context of preparing chiral analogs of this compound from the achiral 2-octyldodecan-1-ol, the use of chiral phosphine ligands in a modified nucleophilic substitution reaction could be a potential strategy. While typically employed in metal-catalyzed reactions, chiral phosphines have also been shown to act as organocatalysts in certain transformations. A hypothetical approach could involve the in-situ activation of the alcohol with a reagent that can be influenced by a chiral phosphine, leading to a stereoselective displacement by an iodide nucleophile. However, the development of such a specific and efficient catalytic system for this particular substrate would likely require significant research and optimization.

Reactivity Profiles and Transformative Chemistry of 9 Iodomethyl Nonadecane

Mechanistic Investigations of the Iodomethyl Functional Groupnih.gov

The carbon-iodine (C-I) bond in 9-(iodomethyl)nonadecane is the focal point of its chemical behavior. Iodine is an excellent leaving group due to its large atomic radius and the relatively weak, highly polarizable C-I bond. This inherent property makes the methylene (B1212753) carbon attached to the iodine atom highly susceptible to attack by various reagents.

Pathways of Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction pathway for primary alkyl iodides like this compound. The reaction mechanism is predominantly a bimolecular nucleophilic substitution (SN2) process. libretexts.orguky.edu

In the SN2 mechanism, the reaction occurs in a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. uky.edu This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, the primary nature of the electrophilic carbon strongly favors the SN2 pathway over the unimolecular (SN1) alternative, which would require the formation of a highly unstable primary carbocation. uky.edubyjus.com

The rate of the SN2 reaction is dependent on the concentrations of both the alkyl iodide and the incoming nucleophile. libretexts.org While the primary nature of the substrate is ideal for this pathway, the steric bulk of the two long alkyl chains attached to the adjacent carbon atom may slightly hinder the backside attack of the nucleophile, potentially slowing the reaction rate compared to less sterically encumbered primary iodides. ias.ac.in A wide variety of nucleophiles can be employed to displace the iodide, leading to a diverse array of functionalized nonadecane (B133392) derivatives.

| Nucleophile (Nu-) | Reagent Example | Resulting Product Structure | Product Class |

|---|---|---|---|

| CN- | Sodium Cyanide (NaCN) | C10H21-CH(CH2CN)-C8H17 | Nitrile |

| N3- | Sodium Azide (NaN3) | C10H21-CH(CH2N3)-C8H17 | Azide |

| RS- | Sodium Thiolate (NaSR) | C10H21-CH(CH2SR)-C8H17 | Thioether |

| R'COO- | Sodium Carboxylate (R'COONa) | C10H21-CH(CH2OCOR')-C8H17 | Ester |

| NH2- | Sodamide (NaNH2) | C10H21-CH(CH2NH2)-C8H17 | Primary Amine |

Characterization of Potential Radical Reaction Mechanisms

The relatively weak C-I bond in this compound (bond dissociation energy ~209-222 kJ/mol) also makes it susceptible to homolytic cleavage, initiating radical-based reactions. acs.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

A common radical reaction for alkyl halides is reductive dehalogenation, which replaces the iodine atom with a hydrogen atom. organic-chemistry.org This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). iu.edunih.gov

Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract a hydrogen atom from the hydride source (e.g., Bu3SnH) to generate a stannyl (B1234572) radical (Bu3Sn•).

Propagation: The stannyl radical abstracts the iodine atom from this compound in a halogen atom transfer (XAT) process to form a primary alkyl radical and tributyltin iodide. iu.edunih.gov This alkyl radical then abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the reduced product (9-methylnonadecane) and regenerating the stannyl radical to continue the chain.

Termination: The reaction ceases when two radicals combine.

Alternatively, photochemically induced radical reactions offer a metal-free pathway for dehalogenation or for forming new carbon-carbon bonds through Giese additions, where the alkyl radical adds to an electron-deficient alkene. nih.govrecercat.cat

Cross-Coupling and Organometallic Reactivity

Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and this compound serves as an excellent electrophilic partner in these transformations due to the high reactivity of the C(sp³)-I bond.

Utility in Palladium-Catalyzed Suzuki Coupling Reactionsnih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While most commonly applied to aryl and vinyl halides, advancements have extended its scope to include unactivated primary alkyl halides. nih.govst-andrews.ac.uk

The catalytic cycle for the Suzuki coupling of this compound would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step for alkyl halides. nih.gov

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a borate (B1201080) complex. This complex then transfers its organic group to the palladium center, displacing the iodide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.

This methodology allows for the direct connection of the long, branched alkyl chain of this compound to a wide variety of aryl, heteroaryl, or vinyl groups. nih.gov

| Organoboron Reagent | Example | Coupled Product Structure | Product Class |

|---|---|---|---|

| Arylboronic Acid | Phenylboronic Acid | C10H21-CH(CH2-Ph)-C8H17 | Arylated Alkane |

| Heteroarylboronic Acid | Pyridine-3-boronic Acid | C10H21-CH(CH2-C5H4N)-C8H17 | Heteroarylated Alkane |

| Alkenylboronic Ester | Vinylboronic acid pinacol (B44631) ester | C10H21-CH(CH2-CH=CH2)-C8H17 | Branched Alkene |

Prospects for Stille Coupling and Other Transition-Metal-Catalyzed Processesnih.gov

The Stille coupling offers a complementary approach to the Suzuki reaction, utilizing organostannane (organotin) reagents. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance for a wide range of functional groups, as it does not require a base. uwindsor.ca Alkyl iodides are effective electrophiles in this reaction. libretexts.org

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the C-I bond to Pd(0), followed by transmetalation with the organostannane reagent and subsequent reductive elimination. libretexts.org The primary drawback of this method is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Beyond Suzuki and Stille couplings, this compound is a prospective substrate for other transition-metal-catalyzed processes. These include:

Negishi Coupling: Utilizes organozinc reagents, which are generally more reactive than organoboron or organotin compounds.

Kumada Coupling: Employs Grignard reagents (organomagnesium halides) as the nucleophilic partner.

Hiyama Coupling: Uses organosilicon compounds, which are activated by a fluoride (B91410) source.

Each of these methods provides a different set of reaction conditions and substrate compatibilities for forging new carbon-carbon bonds.

Functionalization and Derivatization Strategies

The diverse reactivity of the iodomethyl group makes this compound a valuable starting material for the synthesis of a wide range of derivatives. nih.govresearchgate.netacs.org The primary strategies for its functionalization are the substitution and coupling reactions discussed previously. By selecting the appropriate nucleophile or coupling partner, the terminal iodo-functionalized branch of the nonadecane backbone can be transformed into numerous other chemical moieties. This versatility allows for the tailored synthesis of complex, long-chain molecules with specific functionalities.

| Reaction Type | Key Reagent(s) | General Product Structure | Notes |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | NaCN, NaN3, R-SH, R-NH2, etc. | C10H21-CH(CH2-Nu)-C8H17 | Versatile method for introducing heteroatoms. uky.edu |

| Radical Dehalogenation | Bu3SnH or (Me3Si)3SiH, AIBN | C10H21-CH(CH3)-C8H17 | Reduces the compound to the corresponding methyl-branched alkane. iu.edu |

| Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | C10H21-CH(CH2-R)-C8H17 | Excellent for forming C(sp³)-C(sp²) bonds. wikipedia.org |

| Stille Coupling | R-Sn(Bu)3, Pd catalyst | C10H21-CH(CH2-R)-C8H17 | Tolerates many functional groups but uses toxic tin reagents. organic-chemistry.orglibretexts.org |

| Giese Addition | Electron-deficient alkene, Radical Initiator | C10H21-CH(CH2-CH2-CHR'-Y)-C8H17 | Forms a new C-C bond via a radical intermediate. nih.gov |

Introduction of Diverse Chemical Moieties via Carbon-Iodine Bond Transformations

The carbon-iodine bond in this compound is inherently polarized, with the carbon atom being electrophilic and thus susceptible to nucleophilic attack. This characteristic theoretically allows for a variety of substitution reactions to introduce diverse chemical moieties. However, specific studies detailing these transformations for this particular compound are not readily found.

In principle, this compound could undergo S_N2 reactions with various nucleophiles. The table below outlines hypothetical reaction products based on general organic chemistry principles. It is crucial to note that the yields and even the feasibility of these reactions are speculative without experimental validation, especially given the potential for steric hindrance to impede the backside attack required for an S_N2 mechanism.

| Nucleophile | Reagent Example | Hypothetical Product | Reaction Type |

| Hydroxide | Sodium Hydroxide (NaOH) | 9-(Hydroxymethyl)nonadecane | Nucleophilic Substitution |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 9-(Methoxymethyl)nonadecane | Williamson Ether Synthesis |

| Thiolate | Sodium Thiolate (NaSR) | 9-((Thioalkyl)methyl)nonadecane | Thioether Synthesis |

| Azide | Sodium Azide (NaN₃) | 9-(Azidomethyl)nonadecane | Nucleophilic Substitution |

| Cyanide | Sodium Cyanide (NaCN) | 9-(Cyanomethyl)nonadecane | Nucleophilic Substitution |

Exploration of Oligomerization and Polymerization Capabilities

There is no available research in the public domain that specifically explores the oligomerization or polymerization of this compound. As a monofunctional alkyl iodide, it is not a typical monomer for traditional polymerization methods.

Theoretically, it could be involved in certain types of polymer synthesis:

Chain Transfer Agent: In radical polymerizations, the carbon-iodine bond could potentially act as a chain transfer agent, although its efficiency would need to be experimentally determined.

Post-Polymerization Modification: Polymers with nucleophilic side chains could potentially be functionalized by reacting with this compound.

Polycondensation: If converted to a difunctional monomer (e.g., by first forming a di-Grignard reagent and then reacting with a suitable electrophile), it could undergo polycondensation reactions.

Without specific studies, any discussion on its role in polymerization remains speculative.

Chemical Stability and Degradation Pathways under Controlled Conditions

Specific data on the chemical stability and degradation pathways of this compound under controlled conditions such as thermal, photochemical, or chemical exposure are not publicly available.

General knowledge of alkyl iodides suggests the following potential degradation pathways:

Hydrolysis: In the presence of water, particularly at elevated temperatures or under acidic/basic conditions, the compound could slowly hydrolyze to 9-(Hydroxymethyl)nonadecane and hydroiodic acid.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction could occur, leading to the formation of an alkene. However, the structure of this compound does not lend itself readily to simple elimination pathways.

Photochemical Degradation: Carbon-iodine bonds are known to be susceptible to cleavage upon exposure to ultraviolet light, which would generate radical intermediates. These radicals could then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

Thermal Degradation: At elevated temperatures, homolytic cleavage of the C-I bond could occur, initiating radical decomposition pathways.

The following table summarizes these potential, yet unconfirmed, degradation pathways:

| Condition | Potential Pathway | Primary Degradation Products |

| Aqueous Environment | Hydrolysis | 9-(Hydroxymethyl)nonadecane, Hydroiodic Acid |

| Strong Base | Elimination (E2) | Nonadecene isomer(s) |

| UV Radiation | Photolysis | Radical species, complex mixture of hydrocarbons |

| High Temperature | Thermolysis | Radical species, complex mixture of hydrocarbons |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Elucidation of Molecular Architecture

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Iodomethyl Group Assignment

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 9-(Iodomethyl)nonadecane, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a series of overlapping multiplets in the upfield region, characteristic of the long alkyl chains. Protons on aliphatic groups typically resonate between 0.7 and 1.6 ppm. openochem.orglibretexts.org The key diagnostic signals would be those associated with the iodomethyl group and the adjacent methine proton. The two protons of the -CH₂I group are expected to appear as a doublet at approximately 3.1-3.3 ppm due to the deshielding effect of the electronegative iodine atom. The methine proton (-CH-) at the 9-position, coupled to the iodomethyl protons and the protons of the adjacent methylene (B1212753) groups, would likely appear as a complex multiplet further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a clear map of the carbon backbone. Due to the molecule's symmetry, several carbon signals are expected to overlap. The most downfield signal would be that of the carbon in the -CH₂I group, predicted to be in the range of 5-20 ppm. docbrown.infolibretexts.org The carbon of the methine group at the 9-position would also have a distinct chemical shift. The remaining methylene and methyl carbons of the nonadecane (B133392) chain would resonate in the typical aliphatic region of approximately 10-40 ppm. openochem.orgoregonstate.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₂I | 5-20 |

| -C H- | 35-45 |

| Alkyl Chain -C H₂- | 22-35 |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation patterns, which further corroborates the structure.

For this compound (C₂₀H₄₁I), the expected monoisotopic mass is approximately 408.2253 g/mol . HRMS would be able to confirm this with high accuracy.

The primary fragmentation pathway for alkyl iodides in mass spectrometry is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. jove.comjove.com This would result in the loss of an iodine radical (•I), leading to a prominent carbocation fragment. Another significant fragmentation pattern in long-chain alkanes is the sequential loss of alkyl fragments.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Description |

|---|---|---|

| 408 | [C₂₀H₄₁I]⁺• | Molecular Ion |

| 281 | [C₂₀H₄₁]⁺ | Loss of Iodine radical (•I) |

Vibrational Spectroscopy for Bond Analysis (e.g., Infrared, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups and bond vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a long-chain alkane. These include C-H stretching vibrations around 2850-2960 cm⁻¹, -CH₂- scissoring vibrations near 1465 cm⁻¹, and -CH₃ bending vibrations around 1375 cm⁻¹. libretexts.org A long chain of methylene groups is often indicated by a rocking vibration around 720-725 cm⁻¹. The most diagnostic peak for the presence of the iodomethyl group would be the C-I stretching vibration. This is a low-frequency vibration, typically appearing in the range of 485-600 cm⁻¹. blogspot.comlibretexts.org A C-H wagging of the -CH₂I group may also be observed between 1150-1200 cm⁻¹. blogspot.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-I stretch is also Raman active and would be expected in the same low-frequency region. aip.orgaip.org The long alkyl chain would give rise to strong C-H stretching and bending modes. Resonance Raman spectroscopy could potentially be used to selectively enhance the vibrations associated with the C-I bond by exciting near an electronic transition of the iodoalkane. aip.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (alkyl) | 2850-2960 | IR, Raman |

| -CH₂- Scissor | ~1465 | IR, Raman |

| -CH₃ Bend | ~1375 | IR, Raman |

| -CH₂- Rock (long chain) | 720-725 | IR |

| -CH₂I Wag | 1150-1200 | IR |

Chromatographic Methods for Purity Assessment and Separation Science (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from any starting materials or byproducts.

Gas Chromatography (GC): Due to its expected volatility under high temperatures, GC is a suitable method for the analysis of this compound. nih.govnih.gov A non-polar or mid-polarity capillary column would be appropriate for the separation. The retention time would be indicative of its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. The high molecular weight of this compound would result in a relatively long retention time compared to shorter-chain alkanes or alkyl halides. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of this compound. Given its non-polar nature, normal-phase HPLC on a silica (B1680970) gel or alumina (B75360) column with a non-polar mobile phase (e.g., hexane, iso-octane) would be an effective separation strategy. nih.gov Alternatively, reversed-phase HPLC could be used with a C18 column and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and isopropanol. chromforum.org A UV detector might have limited utility due to the lack of a strong chromophore, but a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be suitable.

Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) |

| Normal-Phase HPLC | Silica Gel, Alumina | Non-polar solvent (e.g., Hexane) | Refractive Index (RI), Evaporative Light Scattering (ELSD) |

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomeric Unit in Polymer Synthesis

Current research primarily highlights the function of 9-(Iodomethyl)nonadecane as a critical alkylating agent for modifying monomers and precursors, rather than as a direct monomeric unit that forms the backbone of a polymer. Its principal role is to introduce a bulky and solubilizing 2-octyldodecyl side chain onto various molecular frameworks. This enhancement of solubility is a critical factor in the solution-based processing of many advanced materials.

This compound is instrumental in the synthesis of functional polymeric systems, most notably in the field of semi-conducting polymers. For instance, it has been utilized in the synthesis of a wide-bandgap conjugated polymer based on an indoloquinoxaline unit, which is a promising donor material for polymer solar cells. In this context, this compound is used for the N-alkylation of the indoloquinoxaline core. This process is essential for improving the solubility of the resulting monomer, which in turn facilitates the subsequent polymerization and processing of the final semi-conducting polymer.

Similarly, this compound is employed in the development of hole-transporting materials (HTMs) for perovskite solar cells. The rigid, fused-ring structures of many HTM precursors often lead to poor solubility. By reacting these precursors with this compound, the bulky 2-octyldodecyl group is attached, significantly improving their solubility in common organic solvents. This allows for the formation of uniform, high-quality films, which are essential for efficient device performance.

A summary of representative applications of this compound in the synthesis of precursors for functional polymers is provided in the table below.

| Application Area | Precursor Modified | Purpose of Modification |

| Polymer Solar Cells | Indoloquinoxaline derivative | To enhance solubility for synthesis of a wide-bandgap conjugated polymer. |

| Perovskite Solar Cells | Indoloquinoxaline derivatives | To mitigate solubility challenges of the rigid fused-ring framework of hole-transporting materials. |

Development of Precursors for Novel Organic Materials

The primary application of this compound is in the development of precursors for novel organic materials, particularly for optoelectronic applications. By imparting solubility to otherwise intractable molecules, it enables the synthesis and characterization of new materials with tailored electronic properties.

Research has demonstrated the synthesis of a low-cost thiophene-indoloquinoxaline polymer donor for polymer solar cells, where this compound was a key raw material for the N-alkylation step, achieving a high yield of 97.4% for the alkylated intermediate. Strategic design and synthesis of hole-transporting materials for lead-free perovskite solar cells also utilize this compound to overcome the solubility issues associated with rigid fused-ring systems.

Strategies for Nanoparticle Formation Using this compound Derivatives

Detailed scientific literature specifically describing the use of this compound or its direct derivatives in the formation of nanoparticles is not currently available. The following subsections discuss general techniques that could hypothetically be applied, but for which there is no specific data involving this compound.

Emulsion and mini-emulsion polymerization are common techniques for producing polymer nanoparticles with controlled sizes. semanticscholar.orgmdpi.com These methods involve the polymerization of monomers within stabilized droplets in a continuous phase, typically water. While these techniques are versatile, there is no specific research demonstrating the use of this compound within these polymerization systems.

The purification of nanoparticle suspensions is crucial to remove unreacted monomers, surfactants, and other impurities. Common methods include dialysis, centrifugation, and chromatography. nih.govjst.go.jp The choice of method depends on the properties of the nanoparticles and the impurities to be removed. nih.govjst.go.jp However, as there is no documented synthesis of nanoparticles using this compound, specific purification protocols for such systems have not been developed.

Environmental and Geochemical Research on Iodinated Alkanes

Natural and Anthropogenic Sources of Alkyl Iodides in Environmental Systems

The presence of iodinated alkanes in the environment is attributable to both natural biogenic and abiotic processes, as well as specific industrial activities. nih.govnih.gov These compounds play a role in the global iodine cycle. researchgate.net

Formation Mechanisms in Marine Sediments and Terrestrial Soils

Alkyl iodides are formed naturally in both marine and terrestrial environments. In marine systems, phytoplankton, cyanobacteria, and algae are primary producers of volatile iodinated compounds, such as methyl iodide. nih.gov Photochemical reactions in seawater, involving methyl and iodine radicals, also contribute significantly to their formation. nih.gov

In terrestrial systems, particularly in organic-rich soils and marine sediments, both biotic and abiotic pathways lead to the formation of iodinated alkanes. researchgate.netnih.gov Studies have shown that the presence of natural organic matter is crucial for this process. nih.gov While methyl iodide is a commonly identified product, the abiotic synthesis of higher-molecular-weight alkyl iodides, such as propyl- and butyl-iodides, has been observed when various fractions of soil organic matter are exposed to iodine. nih.gov The production of these volatile organo-iodides is thought to be directly related to the amount of available iodide in the soil. researchgate.net

Contribution from Industrial Processes and Off-Gas Streams (e.g., Nuclear Fuel Reprocessing)

A significant anthropogenic source of alkyl iodides is the off-gas stream from nuclear fuel reprocessing plants. nih.govacs.org During the reprocessing of used nuclear fuel, volatile radionuclides, including radioactive iodine (¹²⁹I and ¹³¹I), are released. researchgate.net Within the processing plant, particularly during solvent extraction steps, inorganic iodine can react with organic solvents and their degradation products to form organic iodides. nih.govresearchgate.net

Research has identified several alkyl iodides in these off-gas streams, with varying hydrocarbon chain lengths. While methyl iodide (CH₃I) is a major component, longer-chain compounds such as butyl iodide (C₄H₉I) and dodecyl iodide (C₁₂H₂₅I) have also been proposed to be generated. nih.govresearchgate.netornl.gov The formation of these larger alkyl iodides is a concern for emission control, as their physical and chemical properties can affect the efficiency of capture systems designed for inorganic iodine. ornl.gov

Table 1: Identified Sources of Various Alkyl Iodides

| Alkyl Iodide | Natural Sources | Anthropogenic Sources |

|---|---|---|

| Methyl Iodide | Marine phytoplankton, cyanobacteria, algae; Photochemical reactions in seawater; Terrestrial soils. nih.gov | Nuclear fuel reprocessing. nih.govornl.gov |

| Propyl Iodide | Terrestrial soils with specific organic matter fractions. nih.gov | Not specified in reviewed literature. |

| Butyl Iodide | Terrestrial soils with specific organic matter fractions. nih.gov | Nuclear fuel reprocessing. nih.govornl.gov |

| Dodecyl Iodide | Not specified in reviewed literature. | Nuclear fuel reprocessing. nih.govornl.gov |

Environmental Fate, Transport, and Persistence of Iodinated Alkanes

The environmental fate, transport, and persistence of a chemical compound are governed by its physical and chemical properties and the characteristics of the receiving environment. cdc.govepa.gov For iodinated alkanes, properties such as water solubility, vapor pressure, and susceptibility to degradation will dictate their movement and longevity in soil, water, and air. cdc.gov

Generally, alkyl halides are polarized molecules, making the carbon atom attached to the halogen electrophilic. msu.edu However, the carbon-iodine bond is the weakest among the carbon-halogen bonds, which can influence reactivity. byjus.com Longer-chain alkyl iodides, such as 9-(Iodomethyl)nonadecane, are expected to have very low water solubility and low vapor pressure. Consequently, their transport in the environment would be limited. They are likely to adsorb strongly to organic matter in soil and sediments, reducing their mobility in aqueous systems. nih.gov

The persistence of these compounds can be significant. While photodissociation in the atmosphere is a potential degradation pathway for volatile organo-iodine compounds, larger, less volatile molecules sorbed to soil or sediment may be shielded from light. zarmesh.com Biodegradation is a possible removal process, but compounds like DDT, which are also halogenated hydrocarbons, are known for their lack of biodegradability and persistence in the environment. byjus.com The long-term stability of long-chain iodinated alkanes in various environmental compartments remains an area requiring further research.

Biotic and Abiotic Formation Pathways in Geochemical Contexts

The formation of organoiodine compounds in natural geologic settings is a complex process influenced by the local geochemistry. acs.orgnih.gov Both biological and non-biological pathways contribute to their synthesis. nih.gov

Influence of Inorganic Halides and Organic Precursors in Environmental Matrices

The formation of iodinated alkanes is fundamentally dependent on the availability of an iodine source, typically inorganic iodide (I⁻), and suitable organic precursor molecules. researchgate.net In aquatic and terrestrial systems, dissolved organic matter (DOM) serves as the primary pool of organic precursors. acs.org The concentration of iodide and the character of the organic matter are key controlling factors. nih.gov Experiments have shown that as the concentration of amended iodide increases in sediment suspensions, the fraction of detectable dissolved organo-iodine decreases, suggesting that the available organic carbon becomes a limiting factor for the transformation. nih.gov

Role of Humic Substances and Metal Ions (e.g., Fe(III)) in Organoiodide Formation

Humic substances, a major component of soil and sediment organic matter, play a direct role in the formation of alkyl iodides. researchgate.net The phenolic moieties within the structure of humic and fulvic acids are thought to be key reaction sites.

Metal ions, particularly those capable of redox cycling, can facilitate the iodination of organic matter. researchgate.net Iron (III) has been identified as a significant catalyst in this process. One proposed pathway involves the oxidation of iodide (I⁻) by Fe(III) to form a more reactive iodine species (like I₂ or HOI). researchgate.net This reactive iodine can then readily iodinate organic compounds. researchgate.net Laboratory studies have demonstrated the generation of alkyl iodides from the reaction of catechol, a model compound for humic substances, with Fe(III) in the presence of iodide. researchgate.net The complexation of metal ions with humic acids is a well-known phenomenon that can influence the reactivity of both the metal and the organic matter. nih.govnih.gov

Table 2: Factors Influencing Geochemical Formation of Iodinated Alkanes

| Factor | Influence on Formation | Reference |

|---|---|---|

| Inorganic Iodide (I⁻) Concentration | Acts as the primary iodine source; formation is dependent on its availability. | researchgate.net |

| Organic Precursors (e.g., DOM) | Provides the carbon backbone for the alkyl iodide; can be a limiting factor. | nih.govacs.org |

| Humic Substances | Serve as key organic precursors, with phenolic groups acting as reaction sites. | researchgate.net |

| Metal Ions (e.g., Fe(III)) | Catalyze the oxidation of iodide to a more reactive form, facilitating iodination of organic matter. | researchgate.net |

常见问题

Q. What are the established synthetic routes for 9-(Iodomethyl)nonadecane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of 9-(bromomethyl)nonadecane with iodide salts (e.g., NaI or KI) in polar aprotic solvents like acetone or DMF. Reaction efficiency depends on temperature (60–80°C), solvent purity, and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted precursors .

- Key Variables Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetone/DMF | Maximizes iodide reactivity |

| Temperature | 60–80°C | Accelerates substitution |

| Reaction Time | 12–24 hrs | Ensures completion |

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Look for characteristic peaks:

- 1H NMR : δ 3.1–3.3 ppm (CH2-I group), δ 1.2–1.6 ppm (aliphatic chain protons). Compare with bromo-analog spectra (e.g., δ 3.4–3.6 ppm for CH2-Br) .

- 13C NMR : δ 10–15 ppm (C-I), distinct from δ 25–30 ppm (C-Br).

- Mass Spectrometry : Expect a molecular ion peak at m/z 408 (C20H41I) and fragments corresponding to iodine loss (m/z 281) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Iodinated compounds may release toxic fumes upon decomposition.

- Store in amber glass bottles at 2–8°C under inert gas (N2/Ar) to prevent iodine loss or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Solvent Choice : DMF increases iodide solubility but may complicate purification. Switch to acetone for easier solvent removal.

- Catalyst Addition : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve iodide accessibility in biphasic systems.

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and avoid over-reaction, which can degrade the product .

Q. How to resolve contradictions in reported NMR data for iodinated alkanes?

- Methodological Answer :

- Solvent Effects : Chemical shifts vary with deuterated solvents (CDCl3 vs. DMSO-d6). Standardize solvent conditions for cross-study comparisons.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target compound signals from impurities (e.g., residual bromo derivatives) .

Q. What are the mechanistic implications of iodine vs. bromine substituents in alkyl chain reactivity?

- Methodological Answer :

- Electrophilicity : Iodine’s lower electronegativity increases alkyl halide reactivity in SN2 reactions compared to bromine.

- Thermal Stability : Iodo compounds are less stable than bromo analogs; monitor decomposition via GC-MS or DSC to identify degradation products .

Data Validation and Reproducibility

Q. How to validate purity when synthesizing this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: 70% methanol/30% water) to detect impurities ≤0.5%.

- Elemental Analysis : Confirm iodine content (theoretical: 31.2%) via combustion analysis .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Precursor Standardization : Use HPLC-purified 9-(bromomethyl)nonadecane to minimize starting material variability.

- Reaction Quenching : Rapid cooling post-reaction prevents side reactions.

- Statistical Design : Apply factorial experiments to identify critical parameters (e.g., solvent volume, stirring rate) .

Comparative Studies

Q. How does the iodine substituent influence the compound’s phase behavior compared to non-halogenated analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。